molecular formula C11H11NO6 B8320033 Methyl 2-methoxycarbonylmethyl-4-nitrobenzoate

Methyl 2-methoxycarbonylmethyl-4-nitrobenzoate

Cat. No. B8320033
M. Wt: 253.21 g/mol
InChI Key: MSCFRJOFOAKFCJ-UHFFFAOYSA-N
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Patent
US08193351B2

Procedure details

Methyl 2-methoxycarbonylmethyl-4-nitrobenzoate (1.74 g, 6.87 mmol) was dissolved in a mixed solvent of ethyl acetate and methanol under nitrogen atmosphere, and then 10% palladium ddcarbon (30 w/w %) was added thereto. After replacing nitrogen gas with hydrogen gas, the reaction solution was stirred at room temperature overnight. The palladium catalyst was removed by Celite filtration, followed by washing with ethyl acetate. The filtrate and washing solution were combined together, and concentrated under reduced pressure to give the title compound (1.30 g, 84%).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][C:6]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])=[O:4].[H][H]>C(OCC)(=O)C.CO.[Pd]>[CH3:1][O:2][C:3]([CH2:5][C:6]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
COC(=O)CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium catalyst was removed by Celite filtration
WASH
Type
WASH
Details
by washing with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)CC1=C(C(=O)OC)C=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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